Pyridalyl

Catalog No.
S540715
CAS No.
179101-81-6
M.F
C18H14Cl4F3NO3
M. Wt
491.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridalyl

CAS Number

179101-81-6

Product Name

Pyridalyl

IUPAC Name

2-[3-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]propoxy]-5-(trifluoromethyl)pyridine

Molecular Formula

C18H14Cl4F3NO3

Molecular Weight

491.1 g/mol

InChI

InChI=1S/C18H14Cl4F3NO3/c19-13-8-12(27-7-4-15(21)22)9-14(20)17(13)29-6-1-5-28-16-3-2-11(10-26-16)18(23,24)25/h2-4,8-10H,1,5-7H2

InChI Key

AEHJMNVBLRLZKK-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(F)(F)F)OCCCOC2=C(C=C(C=C2Cl)OCC=C(Cl)Cl)Cl

Solubility

In acetone, acetonitrile, chloroform, DMF, ethyl acetate, hexanes, n-octanol and xylenes >1000 g/L; in methanol >500 g/L
In water, 150 mg/L at 20 °C

Synonyms

2-(3-(2,6-Dichloro-4-((3,3-dichloro-2-propen-1-yl)oxy)phenoxy)propoxy)-5-(trifluoromethyl)pyridine, pyridalyl, S 1812, S-1812, S1812

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OCCCOC2=C(C=C(C=C2Cl)OCC=C(Cl)Cl)Cl

Description

The exact mass of the compound Pyridalyl is 488.968 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in acetone, acetonitrile, chloroform, dmf, ethyl acetate, hexanes, n-octanol and xylenes >1000 g/l; in methanol >500 g/lin water, 150 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Pyridalyl is a novel insecticide characterized by its unique chemical structure, specifically a phenoxy-pyridaloxy derivative. Its systematic name is 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether, with a molecular formula of C18H14Cl4F3NO3C_{18}H_{14}Cl_{4}F_{3}NO_{3} and a molecular weight of approximately 491.12 g/mol. Pyridalyl is presented as an odorless liquid that is soluble in most organic solvents but has low water solubility (below 1 mg/L) and a vapor pressure of 6.24×1086.24\times 10^{-8} Pa at 25 °C . Its melting point is estimated to be below -17 °C, while its boiling point exceeds 227 °C .

The exact mechanism of action of pyridalyl remains unclear. While it is known to be effective, research suggests it disrupts insect behavior and development, potentially by inhibiting insect vigor []. Further research is needed to fully elucidate its specific mode of action.

Pyridalyl undergoes various chemical transformations, primarily involving the oxidation of its propenyl group and hydroxylation of the pyridine ring. The compound's metabolism leads to the formation of several metabolites, including S-1812-DP, which are produced through cytochrome P450-mediated reactions . The structural modifications during synthesis have been shown to enhance its insecticidal activity by optimizing the molecular conformation and substituent positions on the benzene ring .

Pyridalyl exhibits significant insecticidal properties, particularly against lepidopterous pests. Its mode of action is believed to involve disruption of protein synthesis in insect cells while showing minimal effects on mammalian cells . The compound requires cytochrome P450 activity for the production of bioactive derivatives, indicating its reliance on specific metabolic pathways for efficacy . Toxicological studies reveal that pyridalyl has low acute toxicity (Toxicity Category IV) across various exposure routes, including oral, dermal, and inhalation .

The synthesis of pyridalyl can be achieved through multiple routes, focusing on the condensation of specific units separated by ether linkages. Key methods include:

  • Condensation of the pyridine skeleton: This method involves bonding the pyridine moiety at one end of the molecule.
  • Formation of ether linkages: Various configurations can be employed to optimize yields and purity.
  • Modification of side chains: Structural changes to the propenyl side chain and benzene ring enhance insecticidal activity .

The commercial synthesis process has been refined to ensure high purity and yield of pyridalyl.

Pyridalyl is primarily utilized as an insecticide in agricultural settings, targeting a range of lepidopterous pests. Its effectiveness makes it a valuable tool for pest management strategies in crops such as vegetables and fruits. Additionally, its low toxicity profile allows for safer application compared to traditional insecticides .

Research indicates that pyridalyl's interaction with biological systems is largely mediated through cytochrome P450 enzymes. These enzymes are crucial for converting pyridalyl into its active forms, which then exert their insecticidal effects. Studies have shown that alterations in these metabolic pathways can significantly affect the compound's efficacy against target pests .

Pyridalyl shares structural similarities with several other insecticides but stands out due to its unique phenoxy-pyridaloxy framework. Here are some similar compounds:

  • Chlorantraniliprole: A widely used insecticide that acts on ryanodine receptors.
  • Flubendiamide: An insecticide targeting muscle contraction mechanisms in insects.
  • Indoxacarb: A compound that disrupts sodium channel function in insects.

Comparison Table

CompoundMode of ActionTarget PestsToxicity Profile
PyridalylDisruption of protein synthesisLepidopterous pestsLow acute toxicity
ChlorantraniliproleRyanodine receptor modulationVarious insectsModerate toxicity
FlubendiamideMuscle contraction interferenceLepidopterous pestsLow to moderate toxicity
IndoxacarbSodium channel disruptionBroad-spectrum insect controlModerate toxicity

Pyridalyl's unique structure and mechanism provide distinct advantages over these similar compounds, particularly in terms of selectivity and safety for non-target organisms.

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Liquid

XLogP3

7.1

Exact Mass

488.968

Boiling Point

227 °C (decomposes)

Density

1.44 at 20 °C

LogP

log Kow = 7.59 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QTD92Z2P2Z

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

6.24X10-5 mPa /SRC: 4.68X10-10 mm Hg/ at 20 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

179101-81-6

Wikipedia

Pyridalyl

Use Classification

Agrochemicals -> Insecticides

Analytic Laboratory Methods

Adequate enforcement methodology (gas chromatography/nitrogen-phosphorus detector (GC/NPD) methods RM-38P-1-1, RM-38M-1, and RM-38M-1-1 for plant commodities; and RM-38P-2 and RM-38P-3-1 for livestock commodities) is available to enforce the tolerance expression.

Storage Conditions

Keep pesticide in original container. Do not put concentrate or dilute into food or drink containers. Store in a cool dry place. Do not contaminate food or foodstuffs. Do not store or transport near feed or food. /Overture 35 WP Insecticide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Modify: 2023-08-15
1: Farouk M, Hussein LA, El Azab NF. New HPLC and fluorometric methods for the determination of pyriproxyfen and pyridalyl insecticide residues in tomatoes. J AOAC Int. 2014 Jan-Feb;97(1):188-96. PubMed PMID: 24672877.
2: Saini P, Gopal M, Kumar R, Gogoi R, Srivastava C. Bioefficacy evaluation and dissipation pattern of nanoformulation versus commercial formulation of pyridalyl in tomato (Solanum lycopersicum). Environ Monit Assess. 2015 Aug;187(8):541. doi: 10.1007/s10661-015-4767-0. Epub 2015 Jul 30. PubMed PMID: 26223218.
3: Saini P, Gopal M, Kumar R, Gogoi R. Residue, dissipation, and safety evaluation of pyridalyl nanoformulation in Okra (Abelmoschus esculentus [L] Moench). Environ Monit Assess. 2015 Mar;187(3):123. doi: 10.1007/s10661-015-4361-5. Epub 2015 Feb 20. PubMed PMID: 25694033.
4: Li J, Wang ZY, Wu QY, Yang GF. Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Pest Manag Sci. 2015 May;71(5):694-700. doi: 10.1002/ps.3827. Epub 2014 Jun 5. PubMed PMID: 24817508.
5: Powell GF, Ward DA, Prescott MC, Spiller DG, White MR, Turner PC, Earley FG, Phillips J, Rees HH. The molecular action of the novel insecticide, Pyridalyl. Insect Biochem Mol Biol. 2011 Jul;41(7):459-69. doi: 10.1016/j.ibmb.2011.03.007. Epub 2011 Apr 8. PubMed PMID: 21497652.
6: Dasenaki ME, Bletsou AA, Hanafi AH, Thomaidis NS. Liquid chromatography-tandem mass spectrometric methods for the determination of spinosad, thiacloprid and pyridalyl in spring onions and estimation of their pre-harvest interval values. Food Chem. 2016 Dec 15;213:395-401. doi: 10.1016/j.foodchem.2016.06.099. Epub 2016 Jun 29. PubMed PMID: 27451196.
7: Moriya K, Hirakura S, Kobayashi J, Ozoe Y, Saito S, Utsumi T. Pyridalyl inhibits cellular protein synthesis in insect, but not mammalian, cell lines. Arch Insect Biochem Physiol. 2008 Sep;69(1):22-31. doi: 10.1002/arch.20252. PubMed PMID: 18454491.
8: Yang JC, Li M, Wu Q, Liu CL, Chang XH. Design, synthesis and insecticidal evaluation of aryloxy dihalopropene derivatives. Bioorg Med Chem. 2016 Feb 1;24(3):383-90. doi: 10.1016/j.bmc.2015.09.030. Epub 2015 Sep 21. PubMed PMID: 26432606.
9: Nagahori H, Tomigahara Y, Isobe N, Kaneko H. Metabolism of pyridalyl in rats: excretion, distribution, and biotransformation of dichloropropenyl-labeled pyridalyl. J Agric Food Chem. 2009 Nov 25;57(22):10845-51. doi: 10.1021/jf9026469. PubMed PMID: 19919122.
10: Nagahori H, Saito K, Tomigahara Y, Isobe N, Kaneko H. Metabolism of pyridalyl in rats. Drug Metab Dispos. 2009 Dec;37(12):2284-9. doi: 10.1124/dmd.109.028878. Epub 2009 Sep 22. PubMed PMID: 19773539.
11: Sakamoto N, Saito S, Hirose T, Suzuki M, Matsuo S, Izumi K, Nagatomi T, Ikegami H, Umeda K, Tsushima K, Matsuo N. The discovery of pyridalyl: a novel insecticidal agent for controlling lepidopterous pests. Pest Manag Sci. 2004 Jan;60(1):25-34. PubMed PMID: 14727738.
12: Isayama S, Saito S, Kuroda K, Umeda K, Kasamatsu K. Pyridalyl, a novel insecticide: potency and insecticidal selectivity. Arch Insect Biochem Physiol. 2005 Apr;58(4):226-33. PubMed PMID: 15756699.
13: Liu A, Yu W, Liu M, Bai J, Liu W, Liu X, Pei H, Hu L, Huang M, Wang X. Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers. J Agric Food Chem. 2015 Sep 2;63(34):7469-75. doi: 10.1021/acs.jafc.5b02279. Epub 2015 Aug 25. PubMed PMID: 26208876.
14: Nagahori H, Matsunaga H, Tomigahara Y, Isobe N, Kaneko H. Metabolism of 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) in rats after repeated oral administration and a simple physiologically based pharmacokinetic modeling in brown and white adipose tissues. Drug Metab Dispos. 2010 May;38(5):824-32. doi: 10.1124/dmd.109.031914. Epub 2010 Feb 17. PubMed PMID: 20164113.
15: Li M, Liu CL, Zhang J, Wu Q, Hao SL, Song YQ. Design, synthesis and structure-activity relationship of novel insecticidal dichloro-allyloxy-phenol derivatives containing substituted pyrazol-3-ols. Pest Manag Sci. 2013 May;69(5):635-41. doi: 10.1002/ps.3417. Epub 2012 Nov 9. PubMed PMID: 23139228.
16: Dai H, Ye L, Zhuang H, Dai B, Fang Y, Shi Y. Design, Synthesis and Bioactivities of Novel Dichloro-Allyloxy-Phenol-Containing Pyrazole Oxime Derivatives. Molecules. 2015 Dec 8;20(12):21870-80. doi: 10.3390/molecules201219811. PubMed PMID: 26670221.
17: Kivett JM, Cloyd RA, Bello NM. Insecticide Rotation Programs with Entomopathogenic Organisms for Suppression of Western Flower Thrips (Thysanoptera: Thripidae) Adult Populations under Greenhouse Conditions. J Econ Entomol. 2015 Aug;108(4):1936-46. doi: 10.1093/jee/tov155. Epub 2015 Jun 6. PubMed PMID: 26470338.
18: Audenaert J, Vissers M, Gobin B. TESTING SIDE-EFFECTS OF COMMON PESTICIDES ON A. SWIRSKII UNDER GREENHOUSE CIRCUMSTANCES. Commun Agric Appl Biol Sci. 2014;79(2):207-10. PubMed PMID: 26084099.
19: Dai H, Li G, Chen J, Shi Y, Ge S, Fan C, He H. Synthesis and biological activities of novel 1,3,4-thiadiazole-containing pyrazole oxime derivatives. Bioorg Med Chem Lett. 2016 Aug 1;26(15):3818-21. doi: 10.1016/j.bmcl.2016.04.094. Epub 2016 May 7. PubMed PMID: 27324978.
20: Feng ML, Li YF, Zhu HJ, Ni JP, Xi BB, Zhao L. Design, synthesis, insecticidal activity and structure-activity relationship of 3,3-dichloro-2-propenyloxy-containing phthalic acid diamide structures. Pest Manag Sci. 2012 Jul;68(7):986-94. doi: 10.1002/ps.3243. Epub 2012 May 3. PubMed PMID: 22555940.

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